delta-Elemene

Descripción general

Descripción

Delta-elemene is a natural sesquiterpene that is found in various essential oils, including ginger, elemi, and frankincense. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, delta-elemene has gained attention from the scientific community due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Cells

Delta-elemene has demonstrated significant antitumor activity. Studies have shown its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, Wang et al. (2006) found that delta-elemene effectively induced apoptosis in Hela cells (a type of cervical cancer cell) through a caspase-signaling pathway and reactive oxygen species generation. Similarly, Xie et al. (2009) reported that delta-elemene induced apoptosis in colorectal adenocarcinoma cells through a mitochondrial-mediated pathway, involving the activation of pro-caspase-3 and cleavage of the caspase substrate PARP (Wang et al., 2006) (Xie et al., 2009).

Influence on Cancer Cell Proliferation and Cell Cycle

Delta-elemene can interfere with cancer cell proliferation and affect the cell cycle. Ying et al. (2011) showed that delta-elemene induced significant apoptosis in human leukemia HL-60 cells and interfered with the cell cycle in the G2/M phase. This was attributed to the activation of caspase-3, a key enzyme in apoptosis (Ying et al., 2011).

Potential in Enhancing Immune Function and Reducing Chemotherapy Toxicity

A meta-analysis by Wang et al. (2019) indicated that elemene injection, containing delta-elemene, as an adjunctive treatment to platinum-based chemotherapy, improved clinical efficacy, enhanced cellular immune function, and reduced severe toxicities in patients with stage III/IV non-small cell lung cancer (Wang et al., 2019).

Propiedades

Número CAS |

11029-06-4 |

|---|---|

Nombre del producto |

delta-Elemene |

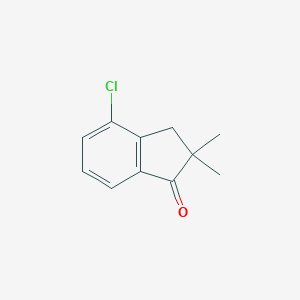

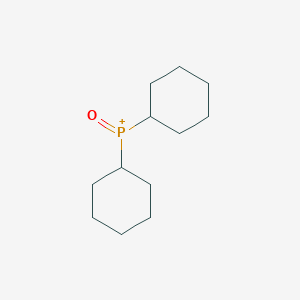

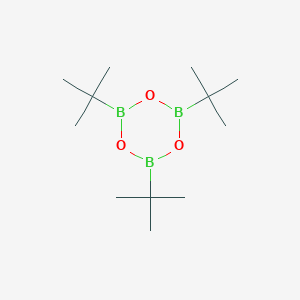

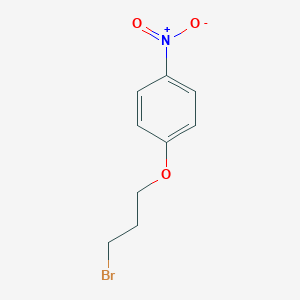

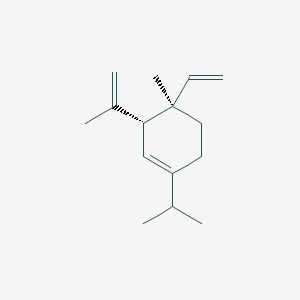

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(3R,4R)-4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3/t14-,15+/m1/s1 |

Clave InChI |

MXDMETWAEGIFOE-CABCVRRESA-N |

SMILES isomérico |

CC(C)C1=C[C@@H]([C@@](CC1)(C)C=C)C(=C)C |

SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

SMILES canónico |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

Otros números CAS |

11029-06-4 |

Sinónimos |

elemene |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.